

Application Notes and Protocols for Methyl 1-methyl-2-pyrroleacetate in Synthesis

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Compound of Interest

Compound Name: **Methyl 1-methyl-2-pyrroleacetate**

Cat. No.: **B1329999**

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These application notes provide an overview of the potential uses of **Methyl 1-methyl-2-pyrroleacetate** as a versatile building block in the synthesis of complex molecules, including analogues of natural products and other bioactive compounds. While direct application in the total synthesis of a specific, named natural product is not extensively documented in readily available literature, its structure lends itself to several strategic synthetic transformations.

Application Notes

Introduction

Methyl 1-methyl-2-pyrroleacetate is a substituted pyrrole derivative with a reactive acetic acid methyl ester side chain at the 2-position and a methyl group on the pyrrole nitrogen. The pyrrole ring is a common motif in a wide range of natural products and pharmacologically active compounds, making this reagent a potentially valuable starting material.^[1] Its utility lies in the ability to functionalize the pyrrole ring at various positions and to modify the ester side chain. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[2]

Potential Synthetic Applications

The structure of **Methyl 1-methyl-2-pyrroleacetate** allows for several synthetic manipulations:

- Functionalization of the Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution reactions, such as Vilsmeier-Haack formylation, acylation, and halogenation, primarily at the C4 and C5 positions. These modifications introduce handles for further synthetic transformations, such as cross-coupling reactions to build more complex molecular architectures.
- Modification of the Acetic Acid Side Chain: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups. The α -carbon of the acetate group can potentially be alkylated or otherwise functionalized after deprotonation with a suitable base.
- Building Block for Fused Heterocycles: The functional groups on both the pyrrole ring and the side chain can be used in cyclization reactions to construct fused heterocyclic systems, which are common in many natural products.

Relevance to Natural Product Analogue Synthesis

Many natural products, such as the prodigiosins and tambjamines, feature polypyrrolic structures. While the biosynthesis of these molecules follows specific pathways, synthetic chemists often employ different strategies. **Methyl 1-methyl-2-pyrroleacetate** can serve as a starting point for the synthesis of functionalized monopyrrole units that can then be coupled to form bipyrroles or tripyrroles, key components of these natural product families. For instance, formylation of the pyrrole ring followed by condensation reactions could lead to the formation of pyrrolylmethene units.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Methyl 1-methyl-2-pyrroleacetate**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂	[3]
Molecular Weight	153.18 g/mol	[3]
CAS Number	51856-79-2	[3]
Boiling Point	68-70 °C at 0.03 mmHg	[4]
Density	1.064 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.501	[2]
logP (o/w)	0.886 (estimated)	[5]
Water Solubility	3742 mg/L at 25 °C (estimated)	[5]

Experimental Protocols

The following is a representative protocol for a key transformation of **Methyl 1-methyl-2-pyrroleacetate**, illustrating its potential as a synthetic intermediate. This protocol describes the Vilsmeier-Haack formylation to introduce a formyl group at the 5-position of the pyrrole ring, creating a valuable precursor for further elaboration.

Protocol: Vilsmeier-Haack Formylation of **Methyl 1-methyl-2-pyrroleacetate**

Objective: To synthesize Methyl 5-formyl-1-methyl-2-pyrroleacetate, a key intermediate for the synthesis of prodigiosin analogues and other polypyrrolic compounds.

Materials:

- **Methyl 1-methyl-2-pyrroleacetate**
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Rotary evaporator
- Separatory funnel
- Standard glassware for workup and purification

Procedure:

- Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Reaction with Pyrrole: Dissolve **Methyl 1-methyl-2-pyrroleacetate** (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the

effervescence ceases.

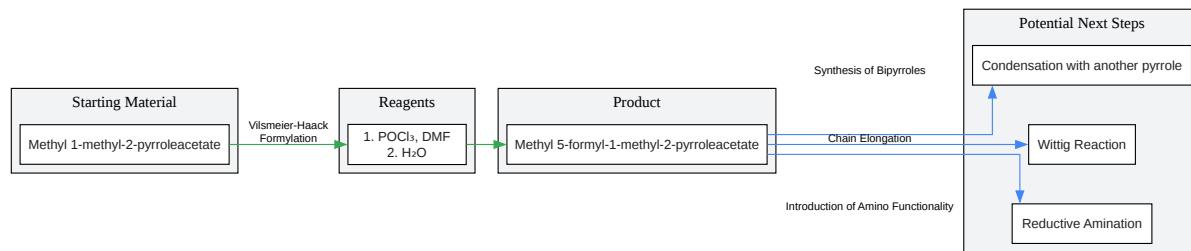
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-formyl-1-methyl-2-pyrroleacetate.

Expected Outcome:

The product, Methyl 5-formyl-1-methyl-2-pyrroleacetate, is a more functionalized pyrrole that can be used in subsequent steps, such as Wittig reactions, condensations with other pyrroles, or reductive aminations, to build more complex molecular scaffolds.

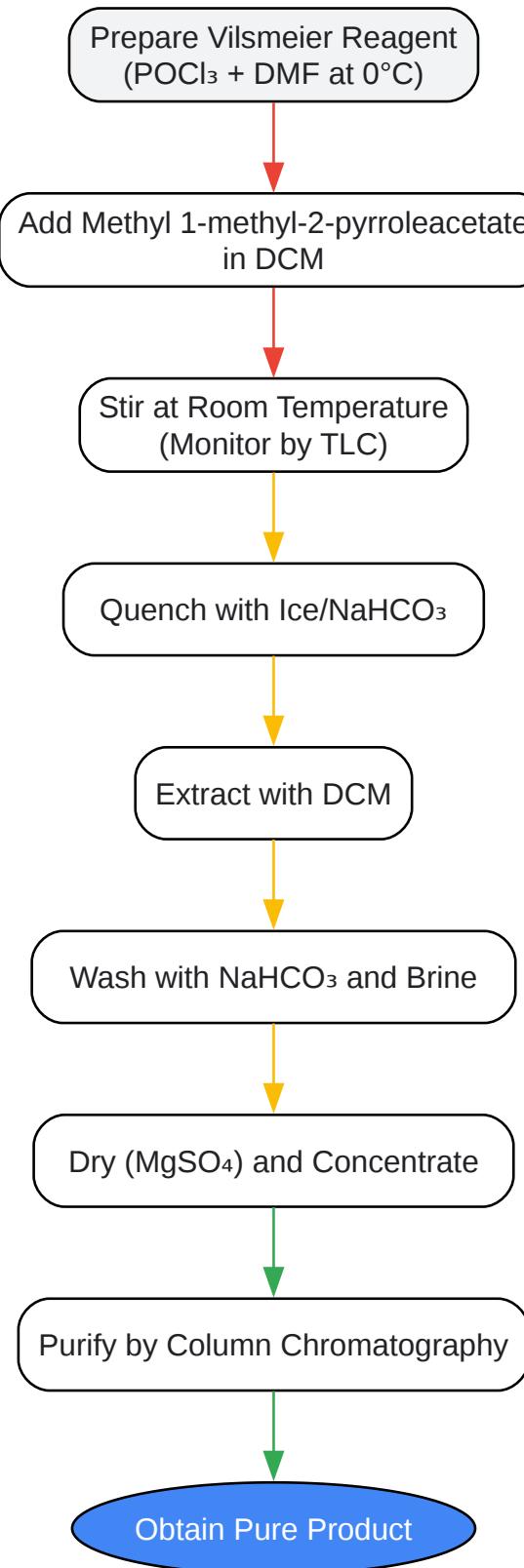
Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.



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Caption: Proposed synthetic pathway for the functionalization of **Methyl 1-methyl-2-pyrroleacetate**.



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Caption: General experimental workflow for the Vilsmeier-Haack formylation.

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